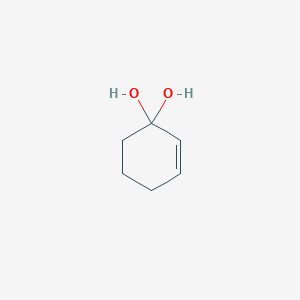
3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine is a chemical compound with a complex structure that includes bromine, methyl, and methylsulfanyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Bromination: Introduction of the bromine atom at the 3-position of the pyridine ring.
Methylation: Addition of methyl groups at the 2 and 6 positions.
Thiomethylation: Introduction of the methylsulfanyl group at the 4-position.
Oxidation: Formation of the oxo group at the 1-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can introduce various functional groups.
Scientific Research Applications
3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The bromine and methylsulfanyl groups may play a role in binding to target proteins or enzymes, while the oxo group can participate in redox reactions. These interactions can modulate biological activity and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-4-(methylsulfanyl)aniline
- 2,6-Dimethyl-4-methylsulfanyl-phenol
Uniqueness
3-Bromo-2,6-dimethyl-4-(methylsulfanyl)-1-oxo-1lambda~5~-pyridine is unique due to the presence of the bromine atom and the specific arrangement of functional groups on the pyridine ring
Properties
CAS No. |
125163-27-1 |
|---|---|
Molecular Formula |
C8H10BrNOS |
Molecular Weight |
248.14 g/mol |
IUPAC Name |
3-bromo-2,6-dimethyl-4-methylsulfanyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C8H10BrNOS/c1-5-4-7(12-3)8(9)6(2)10(5)11/h4H,1-3H3 |
InChI Key |
ICAJITRTSRIRLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=[N+]1[O-])C)Br)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


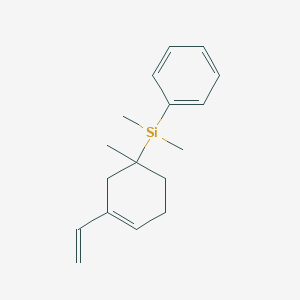
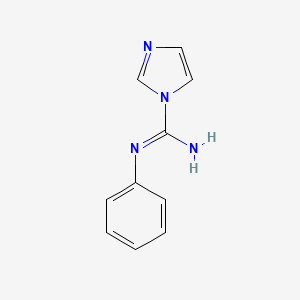

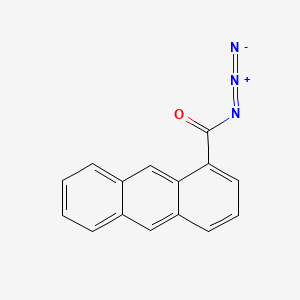

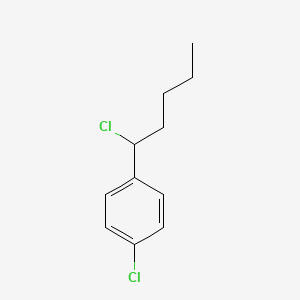
![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine}](/img/structure/B14278870.png)

![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)

![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)
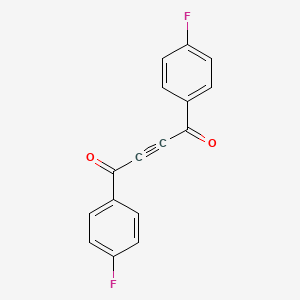
![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)
